molecular formula C7H7NO2S B179913 (Pyridin-2-ylsulfanyl)-acetic acid CAS No. 10002-29-6

(Pyridin-2-ylsulfanyl)-acetic acid

Cat. No.: B179913
CAS No.: 10002-29-6
M. Wt: 169.2 g/mol
InChI Key: IGJFLPNTKLFHMW-UHFFFAOYSA-N
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Description

(Pyridin-2-ylsulfanyl)-acetic acid, also known as pyridin-2-ylsulfonylacetic acid (P2SAA), is a novel organic compound with a wide range of applications in scientific research and laboratory experiments. P2SAA is a versatile compound that has been used to study the structure and function of proteins, as well as to develop new drugs and treatments. P2SAA has unique properties that make it an attractive target for a variety of research applications.

Scientific Research Applications

Corrosion Inhibition

(Pyridin-2-ylsulfanyl)-acetic acid derivatives show significant potential in corrosion inhibition. One study highlighted the effectiveness of a similar compound, [(2-pyridin-4-ylethyl)thio]acetic acid, in inhibiting steel corrosion in sulfuric acid solution. The compound acted as a mixed inhibitor, and its efficiency increased with concentration, achieving up to 82% efficiency at a certain concentration (Bouklah et al., 2005).

Polymorphism in Chemistry

The compound demonstrates polymorphism, which is crucial in pharmaceutical and material sciences. A study on a similar molecule, 2-(pyrimidin-2-ylsulfanyl)acetic acid, revealed a new polymorphic form, showcasing the molecule's ability to exist in multiple forms (Ramos Silva et al., 2011).

Electrochemistry

In electrochemistry, the compound's derivatives have been studied for their interaction in different electrolyte solutions, providing insights into the polarographic reductions of acids in pyridine solutions and interactions between different ions (Hojo et al., 1987).

Synthesis of Derivatives

Various derivatives of this compound have been synthesized for different applications. For instance, (1H-pyrrol-2-ylsulfanyl)alkanoic acids have been synthesized, showcasing the compound's versatility in creating new chemical entities (Rudyakova et al., 2008).

Antimycobacterial Activity

Some derivatives of this compound have shown antimycobacterial activity, indicating potential pharmaceutical applications. Compounds synthesized from this acid exhibited activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).

Luminescent Properties

Derivatives of this compound have been studied for their luminescent properties, indicating potential applications in sensors and laser technology (Grummt et al., 2007).

Catalytic Applications

In catalysis, derivatives of this compound have been used in reactions like the ammoxidation of alcohols to nitriles, showcasing the compound's utility in facilitating chemical transformations (Xie et al., 2014).

Dairy Science Application

In dairy science, a method involving pyridine and acetic anhydride, closely related to the compound , has been used for determining citric acid in milk, indicating its utility in food analysis and quality control (Marier & Boulet, 1958).

Glaucoma Treatment

In pharmaceutical research, a scaffold bearing a (pyridin-2-ylamino)acetic acid moiety, structurally related to this compound, was identified as an effective ocular hypotensive agent, useful in the treatment of glaucoma (Iwamura et al., 2018).

Solvent-Free Acetylations

In organic synthesis, acetic anhydride–pyridine over basic alumina, related to this compound, has been used for acetylations of various functional groups under solvent-free conditions, demonstrating the compound's relevance in synthetic chemistry (Paul et al., 2002).

Properties

IUPAC Name

2-pyridin-2-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-11-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJFLPNTKLFHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349595
Record name (Pyridin-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10002-29-6
Record name (Pyridin-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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